N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide
Description
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a phenyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-21-22-18(23(13)2)16-5-4-6-17(11-16)20-19(24)15-9-7-14(8-10-15)12-27(3,25)26/h4-11H,12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJUWRXRFMTQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques. Finally, the benzamide moiety is attached via an amide bond formation reaction, typically using carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, often requiring advanced purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically requires catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities. The phenyl and benzamide groups can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-4-(methylsulfonylmethyl)benzamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.
Benzamide derivatives: like metoclopramide and sulpiride, which are used in the treatment of gastrointestinal disorders and psychiatric conditions, respectively.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
